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Abstract
RO3201195 is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-

activated protein kinase (MAPK). This technical guide provides a comprehensive overview of

the biological activity of RO3201195, including its mechanism of action, quantitative inhibitory

data, and detailed experimental protocols. The information presented herein is intended to

serve as a valuable resource for researchers and professionals in the fields of pharmacology

and drug development.

Introduction
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular

responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK

signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid

arthritis and inflammatory bowel disease. As such, inhibitors of p38 MAPK have been pursued

as potential therapeutic agents. RO3201195, chemically known as S-[5-Amino-1-(4-

fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanone, emerged from a

high-throughput screening campaign as a highly selective inhibitor of p38 MAPK[1]. Its

excellent drug-like properties, including high oral bioavailability, led to its selection for

advancement into Phase I clinical trials[1]. This guide details the preclinical biological

characterization of RO3201195.
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Mechanism of Action
RO3201195 exerts its biological effects through the direct inhibition of p38 MAPK. X-ray

crystallography studies have revealed that RO3201195 binds to the ATP-binding pocket of

unphosphorylated p38α[1]. A key interaction contributing to its high selectivity is a unique

hydrogen bond formed between the exocyclic amine of RO3201195 and the side chain of

threonine 106 in p38α[1][2]. This threonine residue is not highly conserved across the human

kinome, thus providing a structural basis for the compound's selectivity. By occupying the ATP-

binding site, RO3201195 prevents the phosphorylation and subsequent activation of

downstream substrates, thereby attenuating the inflammatory signaling cascade.

p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in cellular stress and inflammatory

responses. The diagram below illustrates the central role of p38 MAPK and the point of

inhibition by RO3201195.
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Figure 1: p38 MAPK Signaling Pathway and Inhibition by RO3201195.

Quantitative Data
The potency and selectivity of RO3201195 have been quantitatively assessed through various

in vitro assays. The following tables summarize the key inhibitory data.
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Table 1: In Vitro Potency of RO3201195 against p38α
MAPK

Assay Type Parameter Value (nM)

Enzyme Assay IC50 16

Data sourced from the primary publication on the discovery of RO3201195.

Table 2: Kinase Selectivity Profile of RO3201195
RO3201195 was profiled against a panel of kinases to determine its selectivity. The IC50

values against these kinases were found to be significantly higher than that for p38α, indicating

a high degree of selectivity.

Kinase IC50 (nM)

p38α 16

JNK1 >10,000

ERK2 >10,000

IKKβ >10,000

PKCα >10,000

CDK2/cyclin A >10,000

Lck >10,000

ZAP-70 >10,000

This table represents a subset of the kinases tested, demonstrating the high selectivity of

RO3201195.

Table 3: Cellular Activity of RO3201195
The ability of RO3201195 to inhibit p38 MAPK activity within a cellular context was assessed

by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human

whole blood.
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Assay Parameter Value (nM)

LPS-induced TNF-α production

(Human Whole Blood)
IC50 230

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

p38α Kinase Inhibition Assay
This protocol describes the in vitro enzyme assay used to determine the IC50 of RO3201195
against p38α.
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(30 min at room temperature)

Initiate reaction by adding
ATF2 and ATP

Allow reaction to proceed
(60 min at 30°C)

Terminate reaction

Capture biotinylated ATF2 on
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Wash to remove unincorporated ATP

Measure incorporated 33P
(scintillation counting)

Calculate percent inhibition

Determine IC50 value using
non-linear regression
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Figure 2: Workflow for the p38α Kinase Inhibition Assay.
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Materials:

Recombinant human p38α enzyme

Biotinylated ATF2 (Activating Transcription Factor 2) substrate

ATP and [γ-33P]ATP

RO3201195 (or other test compounds)

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL

BSA)

Streptavidin-coated microplates

Scintillation counter

Procedure:

Prepare serial dilutions of RO3201195 in kinase assay buffer.

Add the recombinant p38α enzyme to the wells of a microplate.

Add the RO3201195 dilutions to the wells and incubate for 30 minutes at room temperature

to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of biotinylated ATF2 substrate and ATP

(spiked with [γ-33P]ATP).

Incubate the plate for 60 minutes at 30°C.

Terminate the reaction by adding a stop solution (e.g., EDTA).

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the

biotinylated substrate to bind.

Wash the plate to remove unincorporated [γ-33P]ATP.

Measure the amount of incorporated 33P using a scintillation counter.
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Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle

control (0% inhibition) and a no-enzyme control (100% inhibition).

Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-

linear regression analysis.

Human Whole Blood Assay for TNF-α Production
This protocol describes the cellular assay used to measure the inhibitory effect of RO3201195
on LPS-induced TNF-α production.
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Stimulate with Lipopolysaccharide (LPS)
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Figure 3: Workflow for the Human Whole Blood TNF-α Assay.
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Materials:

Freshly drawn human whole blood (using heparin as an anticoagulant)

Lipopolysaccharide (LPS) from E. coli

RO3201195

RPMI 1640 medium

Human TNF-α ELISA kit

Centrifuge

Procedure:

Collect fresh human whole blood into heparin-containing tubes.

Prepare serial dilutions of RO3201195 in RPMI 1640 medium.

In a 96-well plate, add the RO3201195 dilutions to the whole blood.

Pre-incubate the plate for 1 hour at 37°C.

Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production.

Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.

Centrifuge the plate to pellet the blood cells.

Collect the plasma supernatant.

Measure the concentration of TNF-α in the plasma samples using a commercially available

human TNF-α ELISA kit, following the manufacturer's instructions.

Calculate the percentage of inhibition of TNF-α production for each RO3201195
concentration compared to the LPS-stimulated vehicle control.

Determine the IC50 value from the dose-response curve.
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In Vivo Biological Activity
The in vivo efficacy of RO3201195 was evaluated in a rat model of collagen-induced arthritis

(CIA), a well-established animal model for rheumatoid arthritis. Oral administration of

RO3201195 demonstrated a dose-dependent reduction in paw swelling and joint damage.

Table 4: In Vivo Efficacy of RO3201195 in a Rat Collagen-
Induced Arthritis Model

Dose (mg/kg, p.o., b.i.d.) Inhibition of Paw Swelling (%)

3 35

10 65

30 85

p.o. = oral administration; b.i.d. = twice daily.

Pharmacokinetics
Pharmacokinetic studies were conducted in rats and monkeys to assess the drug-like

properties of RO3201195. The compound exhibited good oral bioavailability in both species.

Table 5: Pharmacokinetic Parameters of RO3201195
Species Dose (mg/kg) Route Bioavailability (%)

Rat 10 p.o. 50

Monkey 5 p.o. 70

Conclusion
RO3201195 is a potent, selective, and orally bioavailable inhibitor of p38 MAPK. Its robust in

vitro and in vivo activity, coupled with favorable pharmacokinetic properties, established it as a

promising candidate for the treatment of inflammatory diseases. The data and protocols

presented in this technical guide provide a comprehensive resource for researchers interested
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in the biological activity of RO3201195 and its potential therapeutic applications. Further

investigation into its clinical efficacy and safety is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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